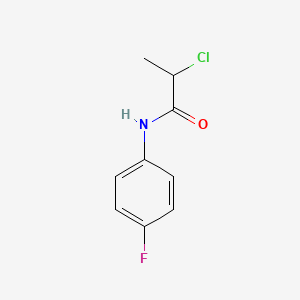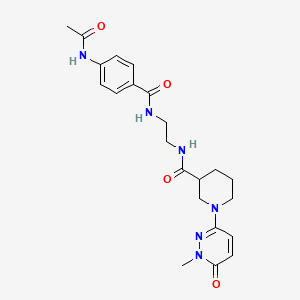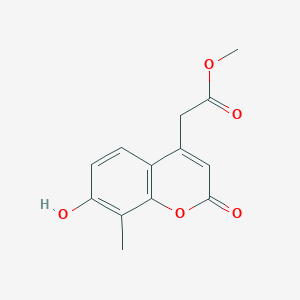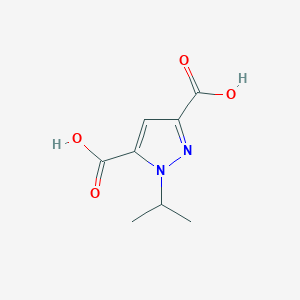![molecular formula C22H16FN3O4 B2798560 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-50-0](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
Compounds derived from the pyrido[3,2-d]pyrimidine motif have been synthesized for their potential use as herbicides. One study describes the synthesis and herbicidal activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. The study found several compounds with improved inhibitory activities against the target enzyme and promising herbicidal activities. One compound demonstrated broad-spectrum weed control comparable to commercial herbicides, indicating the potential applicability of this chemical framework in agriculture (Wang et al., 2017).
Urease Inhibition
Another study focused on the synthesis, characterization, and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and its derivatives. The research aimed to identify compounds with potential urease inhibitory activities for applications in medical and agricultural fields. Two compounds showed significantly higher activity than the starting material, suggesting the potential of this chemical structure in designing new urease inhibitors (Rauf et al., 2010).
Synthesis Techniques and Novel Structures
Research on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and related derivatives showcases an efficient synthetic pathway leading to a library of novel bis-functionalized pyrido-1,4-diazepines. These results open pathways to explore the biological and pharmacological applications of such novel compounds, demonstrating the versatility of the pyrido[3,2-d]pyrimidine framework in generating diverse and potentially bioactive molecules (El Bouakher et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 3-fluorobenzyl bromide to form the second intermediate, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The final step involves the deprotection of the benzo[d][1,3]dioxol-5-ylmethyl group to yield the desired product.", "Starting Materials": [ "2-aminopyridine", "benzo[d][1,3]dioxole", "ethyl acetoacetate", "3-fluorobenzyl bromide", "sodium hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve 2-aminopyridine (1.0 g, 9.5 mmol) and benzo[d][1,3]dioxole (1.5 g, 9.5 mmol) in acetic acid (20 mL) and stir at room temperature for 30 min.", "b. Add ethyl acetoacetate (1.5 g, 11.4 mmol) and stir at 80°C for 4 h.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as a white solid (1.5 g, 70%).", "Step 2: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) and sodium hydride (0.08 g, 3.4 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add 3-fluorobenzyl bromide (0.5 g, 2.7 mmol) dropwise and stir at 80°C for 4 h.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as a white solid (0.4 g, 50%).", "Step 3: Deprotection of the benzo[d][1,3]dioxol-5-ylmethyl group", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (0.2 g, 0.6 mmol) in methanol (10 mL) and add hydrochloric acid (1 M, 1 mL).", "b. Stir the reaction mixture at room temperature for 2 h.", "c. Add sodium hydroxide (1 M, 1 mL) to the reaction mixture and stir for 30 min.", "d. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, as a white solid (0.1 g, 50%)." ] } | |
| 921775-50-0 | |
Molekularformel |
C22H16FN3O4 |
Molekulargewicht |
405.385 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-17-5-2-8-24-20(17)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI-Schlüssel |
NBZOJAQZBCGVNT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC(=CC=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)




